Ethyl 5-(chloromethyl)-2-furoate
Overview
Description
Ethyl 5-(chloromethyl)-2-furoate is a chemical compound with the molecular formula C7H9ClO3. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of Ethyl 5-(chloromethyl)-2-furoate involves various processes. One method involves the use of a three-constituent deep eutectic solvent (3c-DES) consisting of ChCl, AlCl3⋅6H2O, and oxalic acid . This method eliminates the dependence on concentrated acid, providing a green and efficient synthetic route for CMF production .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(chloromethyl)-2-furoate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a chloromethyl group (CH2Cl) and an ethyl ester group (COOC2H5) .
Chemical Reactions Analysis
Ethyl 5-(chloromethyl)-2-furoate can undergo various chemical reactions. For instance, it can undergo a two-electron electrochemical reduction to give the corresponding furylogous enolate anion, which can either be quenched with carbon dioxide to give a 5-(carboxymethyl)furan-2-carboxylate or with hydrogen .
Scientific Research Applications
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Synthesis of Antagonists of the Protein-Protein Interaction IL-2/IL-2Rα
- Application: Ethyl 5-(chloromethyl)-2-furoate can be used to synthesize a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction IL-2/IL-2Rα .
- Results: The synthesized antagonists could potentially be used to modulate the IL-2/IL-2Rα interaction, which plays a key role in immune response .
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Synthesis of 5-Hydroxymethylfuran-2-Carboxylic Acid
- Application: Ethyl 5-(chloromethyl)-2-furoate can be used as a starting material for the synthesis of 5-hydroxymethylfuran-2-carboxylic acid .
- Method: The synthesis would likely involve a series of organic reactions, including deprotection and oxidation steps .
- Results: 5-Hydroxymethylfuran-2-carboxylic acid is a useful compound that can be used as a building block in the synthesis of various other chemicals .
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Chloromethylation of Aromatic Compounds
- Application: Ethyl 5-(chloromethyl)-2-furoate can be used in the chloromethylation of aromatic compounds .
- Method: The chloromethylation is catalyzed by zinc iodide and involves treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .
- Results: The resulting chloromethyl derivatives can be used as intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
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Production of Acid Chloride Derivatives
- Application: Ethyl 5-(chloromethyl)-2-furoate can be used in the production of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid .
- Method: The production involves treatment of the precursor aldehydes with tert-butyl hypochlorite .
- Results: The resulting acid chloride derivatives can be used in a variety of chemical reactions .
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Production of Furoate Ester Biofuels and Polymers
- Application: Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes with tert-butyl hypochlorite . These derivatives are highly useful intermediates for the production of furoate ester biofuels and polymers .
- Method: The production involves treatment of the precursor aldehydes with tert-butyl hypochlorite .
- Results: The resulting acid chloride derivatives can be used in a variety of chemical reactions .
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Synthesis of (Hydroxymethyl)furfural (HMF) from Spent Aromatic Biomass
- Application: Ethyl 5-(chloromethyl)-2-furoate can be used for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields . This CMF can then be converted to 5-(hydroxymethyl)furfural (HMF) in good yields .
- Method: The synthesis involves refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .
- Results: The resulting HMF is a valuable platform chemical that can be used in the production of a variety of bio-based chemicals and materials .
Safety And Hazards
Future Directions
The future directions for Ethyl 5-(chloromethyl)-2-furoate involve its potential use as a bio-platform molecule. It has been suggested that it could be used in the synthesis of biofuels, chemicals, and polymers . Additionally, research is being conducted into the use of green and efficient synthetic routes for its production .
properties
IUPAC Name |
ethyl 5-(chloromethyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACYJRMCXLIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294638 | |
Record name | ethyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chloromethyl)furan-2-carboxylate | |
CAS RN |
2528-00-9 | |
Record name | 2528-00-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(chloromethyl)-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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